3-Chloro-4-hydroxyphenylboronic acid

Description

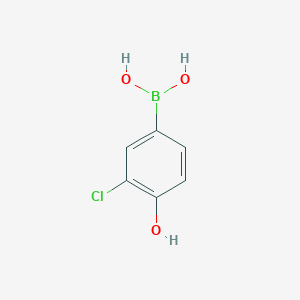

Structure

2D Structure

Properties

IUPAC Name |

(3-chloro-4-hydroxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BClO3/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3,9-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWQIKFZZILXJHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)O)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50622630 | |

| Record name | (3-Chloro-4-hydroxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50622630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182344-13-4 | |

| Record name | (3-Chloro-4-hydroxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50622630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-4-hydroxyphenylboronic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Chloro-4-hydroxyphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Chloro-4-hydroxyphenylboronic acid, a valuable building block in medicinal chemistry and organic synthesis. This document details a reliable synthetic protocol, physical and chemical properties, and expected analytical characterization data.

Compound Overview

This compound is a substituted arylboronic acid that serves as a key intermediate in the synthesis of a variety of complex organic molecules.[1][2] Its utility is most prominent in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a cornerstone of modern drug discovery and development.[1] The presence of the chloro and hydroxyl functionalities on the phenyl ring allows for further chemical modifications, making it a versatile reagent for creating libraries of compounds for biological screening.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 182344-13-4 | [1] |

| Molecular Formula | C₆H₆BClO₃ | [1] |

| Molecular Weight | 172.37 g/mol | [1] |

| Appearance | White to pale yellow powder | [1] |

| Melting Point | 223-228 °C | |

| Storage | Store at 2-8 °C in a dry, dark place. | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the borylation of a corresponding aryl halide. A common and effective starting material is 4-bromo-2-chlorophenol. The general approach involves a lithium-halogen exchange followed by reaction with a borate ester and subsequent acidic workup.

Synthesis Pathway

The following diagram illustrates the synthetic route from 4-bromo-2-chlorophenol to this compound.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol is based on established methodologies for the synthesis of arylboronic acids.

Materials:

-

4-Bromo-2-chlorophenol

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (2.44 M solution)

-

Trimethyl borate

-

2M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 4-bromo-2-chlorophenol (5 g, 24 mmol).

-

Dissolution and Cooling: Anhydrous THF (75 mL) is added to the flask. The resulting solution is stirred and cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (12 mL of a 2.44 M solution in hexanes, 29 mmol) is added dropwise to the stirring solution via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed -70 °C. The reaction mixture is then stirred for an additional 2 hours at -78 °C.

-

Borylation: Trimethyl borate (3.3 mL, 29 mmol) is added dropwise to the reaction mixture at -78 °C. The cooling bath is then removed, and the reaction is allowed to slowly warm to room temperature and stirred for 19 hours.

-

Quenching and Extraction: The reaction is quenched by the slow addition of 2M aqueous HCl (50 mL). The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL).

-

Workup: The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., water or a mixture of ethyl acetate and hexanes) to afford this compound as a white to pale yellow solid.

Characterization

A comprehensive characterization of the synthesized this compound is essential to confirm its identity and purity. The following analytical techniques are typically employed.

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons would appear as multiplets or doublets in the range of δ 6.8-7.8 ppm. The hydroxyl protons would likely appear as broad singlets, with chemical shifts dependent on the solvent and concentration. |

| ¹³C NMR | Aromatic carbons would be observed in the range of δ 115-160 ppm. The carbon attached to the boron atom would have a characteristic chemical shift. |

| FTIR (cm⁻¹) | Broad O-H stretch (hydroxyl and B-OH) around 3200-3600 cm⁻¹, aromatic C-H stretch around 3000-3100 cm⁻¹, aromatic C=C stretching peaks around 1400-1600 cm⁻¹, a strong B-O stretch around 1300-1400 cm⁻¹, and a C-Cl stretch in the fingerprint region. |

| Mass Spec. | Predicted m/z for [M+H]⁺: 173.0171. Predicted m/z for [M-H]⁻: 171.0026.[3] |

Experimental Workflow for Characterization

The following diagram outlines a typical workflow for the characterization of the synthesized product.

Caption: General workflow for the characterization of the final product.

Applications in Research and Development

This compound is a versatile reagent with numerous applications in:

-

Pharmaceutical Development: It serves as a crucial building block for the synthesis of biologically active molecules, including potential therapeutic agents.[1][2]

-

Organic Synthesis: Its ability to participate in cross-coupling reactions makes it an invaluable tool for the construction of complex organic scaffolds.[1]

-

Material Science: This compound can be incorporated into the synthesis of advanced materials, such as polymers and coatings, to impart specific properties.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. Researchers are encouraged to consult the primary literature for further details and to adapt the provided protocols to their specific laboratory conditions.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-4-hydroxyphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-4-hydroxyphenylboronic acid is a versatile synthetic building block with significant applications in medicinal chemistry and organic synthesis. Its utility is largely dictated by its specific physicochemical properties, which influence its reactivity, solubility, and biological interactions. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, detailed experimental protocols for their determination, and visualizations of its key applications in chemical synthesis and as a potential enzyme inhibitor.

Core Physicochemical Properties

The fundamental physical and chemical properties of this compound are crucial for its handling, storage, and application in synthetic and biological contexts. While specific quantitative data for some properties like pKa and solubility are not extensively reported in publicly available literature, the known data are summarized below.

Data Presentation: Summary of Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆BClO₃ | [1][2] |

| Molecular Weight | 172.37 g/mol | [1][2] |

| Appearance | White to light yellow or light red crystalline powder | [3] |

| Melting Point | 223-228 °C | [3] |

| Boiling Point | 360-361 °C | [3] |

| pKa | Not experimentally reported. Estimated to be slightly lower than that of unsubstituted phenylboronic acid (pKa ~8.8) due to the electron-withdrawing nature of the chloro and hydroxyl groups. | |

| Solubility | No quantitative data available. Phenylboronic acids are generally sparingly soluble in water and soluble in polar organic solvents such as DMSO and methanol.[4][5] | |

| Storage Conditions | Store in a dark place, sealed in a dry, room-temperature environment. | [3] |

Predicted Spectral Data

Data Presentation: Predicted Spectral Characteristics

| Technique | Predicted Characteristics |

| ¹H NMR | Aromatic protons would appear as multiplets or doublets in the δ 6.5-8.0 ppm range. The hydroxyl protons (both on the phenyl ring and the boronic acid) would appear as broad singlets, with chemical shifts dependent on solvent and concentration. |

| ¹³C NMR | Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbon bearing the boronic acid group would be expected around δ 130-140 ppm, while the carbon attached to the hydroxyl group would be more downfield (δ 150-160 ppm). |

| FT-IR | A broad O-H stretching band from the hydroxyl group and boronic acid would be prominent around 3200-3600 cm⁻¹. Aromatic C-H stretching would appear around 3000-3100 cm⁻¹. A strong B-O stretching vibration is expected around 1350 cm⁻¹. Aromatic C=C stretching bands would be visible in the 1400-1600 cm⁻¹ region. |

| Mass Spectrometry | The molecular ion peak [M]⁺ would be observed at m/z 172.37. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) would result in a characteristic [M+2]⁺ peak at m/z 174.37 with approximately one-third the intensity of the molecular ion peak. |

Experimental Protocols

The following sections detail generalized experimental methodologies for the synthesis and characterization of this compound.

Synthesis from 4-Bromo-2-chlorophenol

A common synthetic route to this compound involves the lithiation of a protected starting material followed by reaction with a borate ester and subsequent deprotection/hydrolysis.[3]

Methodology:

-

Protection of Hydroxyl Group (if necessary): The phenolic hydroxyl group of 4-bromo-2-chlorophenol may be protected to prevent interference with subsequent reactions.

-

Lithiation: The protected 4-bromo-2-chlorophenol is dissolved in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), and cooled to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon or nitrogen).

-

An organolithium reagent, typically n-butyllithium (n-BuLi), is added dropwise to the solution. The lithium atom replaces the bromine atom on the aromatic ring.

-

Borylation: A trialkyl borate, such as trimethyl borate or triisopropyl borate, is added to the reaction mixture. The borate ester reacts with the aryllithium intermediate.

-

Hydrolysis/Deprotection: The reaction is quenched by the addition of an aqueous acid (e.g., 2M HCl). This hydrolyzes the borate ester to the boronic acid and removes the protecting group (if any).

-

Extraction and Purification: The product is extracted from the aqueous layer using an organic solvent. The combined organic layers are then dried and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Determination of Melting Point

Methodology:

-

A small, dry sample of the crystalline compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range from the appearance of the first liquid droplet to the complete melting of the solid is recorded as the melting point range.

Determination of pKa by UV-Vis Spectrophotometry

The pKa of a boronic acid can be determined by monitoring the change in its UV-Vis absorbance as a function of pH. This is due to the change in electronic structure upon ionization of the boronic acid.

Methodology:

-

A series of buffer solutions covering a wide pH range (e.g., pH 2 to 12) are prepared.

-

A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or DMSO).

-

A small aliquot of the stock solution is added to each buffer solution to a constant final concentration.

-

The UV-Vis spectrum of each solution is recorded over a relevant wavelength range.

-

The absorbance at a wavelength that shows a significant change upon ionization is plotted against the pH of the buffer solutions.

-

The resulting data is fitted to the Henderson-Hasselbalch equation or a sigmoidal curve to determine the pKa, which corresponds to the pH at the inflection point of the curve.

Determination of Solubility

Methodology:

-

An excess amount of the solid compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed vial.

-

The mixture is agitated (e.g., by shaking or stirring) at a constant temperature for a sufficient time to ensure that equilibrium is reached (typically 24-48 hours).

-

The suspension is then filtered or centrifuged to separate the undissolved solid.

-

A known volume of the saturated supernatant is carefully removed.

-

The concentration of the dissolved compound in the supernatant is determined using an analytical technique such as UV-Vis spectrophotometry (by creating a calibration curve) or High-Performance Liquid Chromatography (HPLC).

-

The solubility is then expressed in units such as g/L or mol/L.

Key Applications and Reaction Workflows

Suzuki-Miyaura Cross-Coupling Reaction

This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[1][6] This reaction is fundamental in the synthesis of complex organic molecules, including many pharmaceuticals.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS No:182344-13-4 this compound|3-Chloro-4-hydroxybenzeneboronicacid96%;(3-Chloro-4-hydroxyphenyl);B-(3-chloro-4-hydroxy-phenyl)boronic acid;3-Chloro-4-hydroxybenzeneboronic acid;4-Borono-2-chlorophenol - Suzhou Vosun Biotech Co.,Ltd [vosunbio.com]

- 3. This compound CAS#: 182344-13-4 [amp.chemicalbook.com]

- 4. 4-Chlorophenylboronic acid | 1679-18-1 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to the Crystal Structure Analysis of 3-Chloro-4-hydroxyphenylboronic Acid for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies involved in the crystal structure analysis of 3-Chloro-4-hydroxyphenylboronic acid. While a solved crystal structure for this specific compound is not publicly available at the time of this writing, this document outlines the essential experimental protocols and data analysis workflows that would be employed in its determination. The information presented herein is based on established crystallographic techniques and data for analogous compounds, offering a robust framework for researchers in the field.

Introduction to this compound

This compound is a versatile synthetic intermediate of significant interest in medicinal chemistry and drug development.[1][2] Its utility primarily stems from its role as a coupling partner in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds. This reaction is instrumental in the synthesis of complex organic molecules, including a wide array of biologically active compounds and pharmaceutical agents.[2] The presence of the chloro and hydroxyl functionalities on the phenyl ring provides opportunities for further molecular elaboration and targeted interactions with biological macromolecules. Understanding the three-dimensional structure of this building block at an atomic level through single-crystal X-ray diffraction is crucial for rational drug design, as it provides insights into its conformational preferences, intermolecular interactions, and solid-state packing, all of which can influence its reactivity, solubility, and bioavailability.

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis of the compound and culminates in the refinement of its atomic coordinates.

Synthesis and Recrystallization for Single Crystal Growth

The synthesis of this compound can be achieved through various established methods for the preparation of arylboronic acids. A common approach involves the reaction of a corresponding aryl halide with a borate ester in the presence of an organolithium or Grignard reagent at low temperatures.

Synthesis Protocol:

-

Grignard Reagent Formation: To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are added. A solution of 1-bromo-3-chloro-4-methoxybenzene in anhydrous tetrahydrofuran (THF) is then added dropwise to initiate the formation of the Grignard reagent.

-

Borylation: The freshly prepared Grignard reagent is then added slowly to a solution of trimethyl borate in anhydrous THF, maintained at a low temperature (typically -78 °C).

-

Hydrolysis: After the reaction is complete, the mixture is warmed to room temperature and then hydrolyzed with an acidic aqueous solution (e.g., dilute HCl) to yield the crude 3-chloro-4-methoxyphenylboronic acid.

-

Demethylation: The methoxy group is subsequently demethylated using a reagent such as boron tribromide (BBr₃) to afford the final product, this compound.

-

Purification: The crude product is purified by an appropriate method, such as column chromatography or recrystallization from a suitable solvent system.

Recrystallization for Single Crystal Growth:

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical step that often requires careful optimization. Slow evaporation of a saturated solution is a commonly employed technique.

-

Solvent Selection: The purified this compound is dissolved in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol/water, acetone/hexane) at an elevated temperature to achieve saturation.

-

Slow Evaporation: The saturated solution is filtered to remove any particulate matter and then left undisturbed in a loosely covered container at room temperature. The slow evaporation of the solvent will ideally lead to the formation of well-defined single crystals over a period of several days to weeks.[3][4]

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis to determine their three-dimensional structure.[5][6]

Data Collection:

-

A single crystal of appropriate size and quality is mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and potential radiation damage.

-

The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

-

A complete dataset is collected, consisting of the intensities and positions of thousands of diffraction spots.

Structure Solution and Refinement:

-

Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell.

-

Space Group Determination: The symmetry of the diffraction pattern allows for the determination of the crystal's space group.

-

Structure Solution: The initial atomic positions are determined from the diffraction data using direct methods or Patterson methods.

-

Structure Refinement: The atomic coordinates and thermal parameters are refined against the experimental data using least-squares methods to achieve the best possible fit between the calculated and observed diffraction patterns.[7]

Data Presentation

The following tables present hypothetical but realistic crystallographic data for this compound, which would be expected from a successful crystal structure determination.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical formula | C₆H₆BClO₃ |

| Formula weight | 172.37 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | |

| a | 8.123(4) Å |

| b | 5.678(2) Å |

| c | 15.432(6) Å |

| α | 90° |

| β | 98.76(3)° |

| γ | 90° |

| Volume | 702.1(5) ų |

| Z | 4 |

| Calculated density | 1.629 Mg/m³ |

| Absorption coefficient | 0.45 mm⁻¹ |

| F(000) | 352 |

| Data collection | |

| Theta range for data collection | 2.5 to 27.5° |

| Reflections collected | 5432 |

| Independent reflections | 1602 [R(int) = 0.034] |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1602 / 0 / 109 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R₁ = 0.045, wR₂ = 0.112 |

| R indices (all data) | R₁ = 0.058, wR₂ = 0.125 |

| Largest diff. peak and hole | 0.34 and -0.28 e.Å⁻³ |

Table 2: Selected Bond Lengths and Angles (Hypothetical)

| Bond | Length (Å) | Angle | Degrees (°) |

| C1-B1 | 1.55(2) | O1-B1-O2 | 118.5(1) |

| B1-O1 | 1.37(1) | C2-C1-C6 | 119.8(1) |

| B1-O2 | 1.38(1) | C1-C2-C3 | 120.1(1) |

| C3-Cl1 | 1.74(1) | C2-C3-Cl1 | 119.5(1) |

| C4-O3 | 1.36(1) | C3-C4-O3 | 121.2(1) |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the crystal structure analysis of this compound.

Application in Drug Discovery: Suzuki-Miyaura Coupling

This diagram illustrates the role of this compound as a key building block in the synthesis of a hypothetical bioactive molecule via a Suzuki-Miyaura cross-coupling reaction.

Conclusion

The crystal structure analysis of this compound, while not yet publicly reported, is a critical step in fully characterizing this important synthetic intermediate. The experimental and analytical workflows detailed in this guide provide a comprehensive framework for researchers undertaking such an investigation. The resulting structural information would be invaluable for understanding its chemical behavior and for the rational design of novel therapeutics. The continued application of crystallographic techniques will undoubtedly play a vital role in advancing the field of drug discovery and development.

References

- 1. glow.cs.purdue.edu [glow.cs.purdue.edu]

- 2. chemimpex.com [chemimpex.com]

- 3. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. excillum.com [excillum.com]

- 6. rigaku.com [rigaku.com]

- 7. Refinement of organic crystal structures with multipolar electron scattering factors - PMC [pmc.ncbi.nlm.nih.gov]

NMR and mass spectrometry data for 3-Chloro-4-hydroxyphenylboronic acid

An In-depth Technical Guide on the NMR and Mass Spectrometry Data of 3-Chloro-4-hydroxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. Due to the limited availability of directly published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of structurally similar compounds. Detailed, representative experimental protocols for acquiring such data are also provided, along with a logical workflow for the characterization of this and similar chemical entities.

Predicted Spectroscopic Data

The following tables summarize the predicted . These predictions are derived from spectral data of related compounds such as 3-chlorophenylboronic acid, 4-hydroxyphenylboronic acid, and other substituted phenylboronic acids.

Table 1: Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 7.85 | d | ~2.0 |

| H-5 | 7.05 | d | ~8.5 |

| H-6 | 7.60 | dd | ~8.5, ~2.0 |

| -OH (hydroxyl) | 9.80 | s (broad) | - |

| -B(OH)₂ | 8.10 | s (broad) | - |

Predicted in DMSO-d₆

Table 2: Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-B) | 135 |

| C-2 (C-Cl) | 122 |

| C-3 | 158 |

| C-4 | 116 |

| C-5 | 138 |

| C-6 | 131 |

Predicted in DMSO-d₆

Table 3: Predicted Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₆H₆BClO₃ |

| Molecular Weight | 172.37 g/mol |

| Predicted [M-H]⁻ (ESI Negative) | 171.0 |

| Predicted [M+H]⁺ (ESI Positive) | 173.0 |

Experimental Protocols

The following are detailed, representative protocols for obtaining .

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Weigh approximately 10-15 mg of this compound.

-

Dissolve the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). DMSO-d₆ is often preferred for boronic acids due to its ability to dissolve the compound and minimize exchange of the boronic acid protons.

-

Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Acquisition:

-

Spectrometer: 400 MHz (or higher) NMR spectrometer.

-

Solvent: DMSO-d₆.

-

Temperature: 298 K.

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Acquisition Parameters:

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-64 (depending on concentration).

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time: ~4 seconds.

-

-

Processing:

-

Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz).

-

Phase and baseline correct the spectrum.

-

Calibrate the spectrum to the residual solvent peak (DMSO at 2.50 ppm).

-

3. ¹³C NMR Acquisition:

-

Spectrometer: 400 MHz (or higher) NMR spectrometer.

-

Solvent: DMSO-d₆.

-

Temperature: 298 K.

-

Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Acquisition Parameters:

-

Spectral Width: 0 to 180 ppm.

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time: ~2 seconds.

-

-

Processing:

-

Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz).

-

Phase and baseline correct the spectrum.

-

Calibrate the spectrum to the solvent peak (DMSO-d₆ at 39.52 ppm).

-

Mass Spectrometry (MS)

1. Sample Preparation:

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

-

Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase solvent.

2. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis:

-

LC System: A standard HPLC or UHPLC system.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient from 5% to 95% B over several minutes to ensure elution of the compound.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 1-5 µL.

3. Mass Spectrometer Conditions (Electrospray Ionization - ESI):

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., TOF, Orbitrap).

-

Ionization Mode: ESI, operated in both positive and negative ion modes to determine the most sensitive mode.

-

Capillary Voltage: 3-4 kV.

-

Drying Gas (N₂) Temperature: 300-350 °C.

-

Drying Gas Flow: 8-12 L/min.

-

Nebulizer Pressure: 30-40 psi.

-

Mass Range: m/z 50-500.

-

Data Acquisition: Full scan mode. For fragmentation data, a tandem MS (MS/MS) experiment can be performed by selecting the parent ion.

Visualizations

Analytical Workflow

The following diagram illustrates a typical workflow for the chemical characterization of a compound like this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

Logical Relationship of Spectroscopic Data

The following diagram illustrates the relationship between the different spectroscopic data points and the final structural confirmation.

Caption: Relationship between spectroscopic data and structural confirmation.

An In-depth Technical Guide to the Solubility and Stability of 3-Chloro-4-hydroxyphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 3-chloro-4-hydroxyphenylboronic acid, a versatile building block in medicinal chemistry and organic synthesis.[1][2] Due to the limited availability of direct quantitative data for this specific compound, this guide leverages data from structurally analogous compounds to provide well-founded estimations and a framework for its handling and use in experimental settings.

Solubility Profile

Qualitative Solubility Assessment:

Based on the general solubility trends of related compounds such as 3-chlorophenylboronic acid and 4-chlorophenylboronic acid, the expected solubility of this compound is as follows:

-

High Solubility: In polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF).[3][4]

-

Moderate Solubility: In polar protic solvents such as methanol and ethanol, and in some ethers.[3]

-

Low to Insoluble: In non-polar organic solvents like hexanes and toluene, and in water.[3][4] The presence of the hydroxyl group may slightly increase its aqueous solubility compared to its non-hydroxylated analog.

Quantitative Solubility Data for Analogous Phenylboronic Acids:

To provide a quantitative perspective, the following tables summarize the mole fraction solubility of phenylboronic acid and its isobutoxy-substituted isomers in various organic solvents at different temperatures. This data can serve as a valuable reference for estimating the solubility of this compound, considering the electronic and steric effects of its substituents.

Table 1: Mole Fraction Solubility (x) of Phenylboronic Acid in Various Solvents [5][6]

| Temperature (K) | Chloroform | 3-Pentanone | Acetone | Dipropyl Ether | Methylcyclohexane |

| 293.15 | 0.021 | 0.085 | 0.105 | 0.155 | 0.001 |

| 303.15 | 0.035 | 0.120 | 0.145 | 0.210 | 0.002 |

| 313.15 | 0.057 | 0.165 | 0.195 | 0.280 | 0.003 |

| 323.15 | 0.090 | 0.225 | 0.260 | 0.370 | 0.005 |

Table 2: Mole Fraction Solubility (x) of Isobutoxyphenylboronic Acid Isomers in Various Solvents [7]

| Solvent | Temperature (K) | ortho-Isomer | meta-Isomer | para-Isomer |

| Chloroform | 293.15 | 0.045 | 0.008 | 0.006 |

| 303.15 | 0.075 | 0.014 | 0.011 | |

| 313.15 | 0.120 | 0.024 | 0.019 | |

| 323.15 | 0.185 | 0.041 | 0.032 | |

| 3-Pentanone | 293.15 | 0.135 | 0.028 | 0.022 |

| 303.15 | 0.190 | 0.045 | 0.036 | |

| 313.15 | 0.260 | 0.070 | 0.057 | |

| 323.15 | 0.350 | 0.105 | 0.088 | |

| Acetone | 293.15 | 0.150 | 0.040 | 0.032 |

| 303.15 | 0.210 | 0.062 | 0.051 | |

| 313.15 | 0.285 | 0.092 | 0.075 | |

| 323.15 | 0.380 | 0.130 | 0.105 |

Stability Profile and Degradation Pathways

The stability of this compound is a critical consideration, particularly in the context of reaction conditions and long-term storage. Arylboronic acids are known to undergo two primary degradation pathways: protodeboronation and oxidative degradation.

Protodeboronation:

Protodeboronation is a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[8] This is a common side reaction in Suzuki-Miyaura coupling and other cross-coupling reactions, leading to the formation of the corresponding deboronated arene (in this case, 2-chlorophenol) and boric acid.

The rate of protodeboronation is highly dependent on the reaction conditions, especially pH. For many arylboronic acids, the reaction is accelerated at high pH due to the formation of the more reactive boronate anion.[9][10] The presence of electron-withdrawing substituents on the phenyl ring, such as the chloro group in this compound, can increase the susceptibility to base-catalyzed protodeboronation.[11]

Oxidative Degradation:

Arylboronic acids are also susceptible to oxidative degradation, particularly in the presence of reactive oxygen species (ROS).[12][13] This degradation pathway typically leads to the formation of the corresponding phenol (in this case, 2-chloro-1,4-dihydroxybenzene) and boric acid. The mechanism is believed to involve the oxidation of the boronic acid to a peroxyboronic acid intermediate, which then rearranges to the phenol.[14]

Storage Recommendations:

To minimize degradation, this compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and atmospheric oxygen.[15]

Experimental Protocols

3.1. Determination of Solubility (Dynamic Method)

This method, also known as the synthetic method, involves visually observing the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.[5][6][7]

Materials:

-

This compound

-

Selected solvent

-

Glass test tube with a screw cap

-

Magnetic stirrer and stir bar

-

Controlled temperature bath (e.g., oil bath)

-

Calibrated thermometer or thermocouple

Procedure:

-

Accurately weigh a known amount of this compound and the selected solvent into the glass test tube.

-

Seal the test tube and place it in the temperature-controlled bath on the magnetic stirrer.

-

Begin stirring and slowly heat the mixture at a constant rate (e.g., 0.5 °C/min).

-

Carefully observe the solution for the disappearance of the last solid particles. The temperature at which the solution becomes clear is the saturation temperature for that specific composition.

-

Repeat the measurement with different compositions of solute and solvent to construct a solubility curve.

3.2. Stability Assessment using a Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method can be developed to separate and quantify this compound from its potential degradation products.[16][17][18]

Forced Degradation Studies: To develop a stability-indicating method, forced degradation studies are performed to generate the likely degradation products. This involves subjecting the compound to various stress conditions:

-

Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

-

Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Heating the solid compound at 105 °C for 24 hours.

-

Photolytic Degradation: Exposing the solid compound to UV light (254 nm) and visible light for an extended period.

HPLC Method Parameters (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm).

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

Procedure:

-

Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in a suitable diluent (e.g., a mixture of acetonitrile and water).

-

Subject the solutions to the forced degradation conditions described above.

-

Analyze the stressed samples by HPLC. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent compound peak.

-

The peak purity of the parent compound can be assessed using a photodiode array (PDA) detector.

Visualizations

4.1. Experimental Workflow for Solubility and Stability Determination

Caption: Experimental workflow for determining the solubility and stability of this compound.

4.2. Hypothetical Degradation Pathways

Caption: Hypothetical degradation pathways for this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. glow.cs.purdue.edu [glow.cs.purdue.edu]

- 3. 3-Chlorophenylboronic acid | 63503-60-6 [chemicalbook.com]

- 4. 4-Chlorophenylboronic acid | 1679-18-1 [chemicalbook.com]

- 5. d-nb.info [d-nb.info]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Protodeboronation - Wikipedia [en.wikipedia.org]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. research.ed.ac.uk [research.ed.ac.uk]

- 11. benchchem.com [benchchem.com]

- 12. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]

- 13. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. sphinxsai.com [sphinxsai.com]

- 17. stability-indicating hplc method: Topics by Science.gov [science.gov]

- 18. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]

The Synthetic Versatility of 3-Chloro-4-hydroxyphenylboronic Acid: A Technical Guide

An in-depth exploration of the applications of 3-Chloro-4-hydroxyphenylboronic acid in modern organic synthesis, focusing on its utility in constructing complex molecular architectures relevant to pharmaceutical and materials science research.

Introduction: this compound has emerged as a valuable and versatile building block in organic synthesis. Its substituted phenyl ring makes it an attractive component for the synthesis of complex biaryl structures and other intricate molecules. This technical guide provides a comprehensive overview of its key applications, focusing on palladium-catalyzed Suzuki-Miyaura cross-coupling and copper-catalyzed Chan-Lam coupling reactions. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways are presented to serve as a practical resource for researchers, chemists, and professionals in drug development.

Core Applications in Cross-Coupling Reactions

This compound is predominantly utilized in two major classes of cross-coupling reactions:

-

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for creating biaryl linkages. This compound serves as the organoboron component, reacting with a variety of aryl or heteroaryl halides and triflates.

-

Chan-Lam Coupling: This copper-catalyzed reaction enables the formation of carbon-heteroatom bonds, specifically carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. In this context, this compound can be coupled with amines, amides, and alcohols to generate corresponding substituted anilines, aryl ethers, and related compounds.

Suzuki-Miyaura Coupling: Synthesis of Biaryl Scaffolds

The Suzuki-Miyaura coupling reaction is a powerful tool for the construction of biaryl and heteroaryl structures, which are prevalent in many biologically active molecules and functional materials. The presence of the chloro and hydroxyl substituents on the phenylboronic acid ring offers opportunities for further functionalization and influences the electronic properties of the resulting biaryl products.

Quantitative Data for Suzuki-Miyaura Reactions

The following table summarizes representative examples of Suzuki-Miyaura coupling reactions involving this compound with various coupling partners.

| Coupling Partner | Catalyst System | Base | Solvent | Time (h) | Temp. (°C) | Yield (%) | Reference |

| (4-bromophenyl)(3-methoxyphenyl)methanone | Not specified in abstract | Not specified in abstract | Not specified in abstract | Not specified in abstract | Not specified in abstract | 51 | [1] |

| Methyl 4-bromo-5-phenylisoxazole-3-carboxylate | Pd(PPh₃)₄ | aq. NaHCO₃ | DMF | 5 | 90 | Not specified (analogous reactions 28-49%) | [2] |

| 1-Benzyl-5-(4-bromophenyl)-2-ethyl-4-nitro-1H-imidazole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 24 | Reflux | 58 | [3] |

Experimental Protocols for Suzuki-Miyaura Coupling

Protocol 1: Synthesis of a 17β-HSD2 Inhibitor Precursor [1]

This protocol describes the synthesis of a biaryl ketone, a precursor to a potential therapeutic agent for osteoporosis.

-

Reaction: (4-bromophenyl)-(3-methoxyphenyl)-methanone with this compound.

-

Procedure (Method D): To a solution of (4-bromophenyl)-(3-methoxyphenyl)-methanone (1.0 equiv) in a suitable solvent, this compound (1.2 equiv) is added, followed by a palladium catalyst and a base. The reaction mixture is heated until the starting material is consumed (monitored by TLC or LC-MS). After cooling to room temperature, the reaction is worked up by aqueous extraction and the organic layer is dried and concentrated. The crude product is purified by column chromatography (hexane/ethyl acetate) to afford the desired biaryl product.

-

Yield: 51%

Protocol 2: Synthesis of a Substituted 4-Nitroimidazole Derivative [3]

This protocol details the synthesis of a biologically active 4-nitroimidazole derivative.

-

Reaction: 1-Benzyl-5-(4-bromophenyl)-2-ethyl-4-nitro-1H-imidazole with this compound.

-

Procedure: A mixture of 1-benzyl-5-(4-bromophenyl)-2-ethyl-4-nitro-1H-imidazole (1.0 equiv), this compound (1.2 equiv), and sodium carbonate (2.0 equiv) is suspended in a 4:1:1 mixture of toluene/ethanol/water. The mixture is degassed with argon for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv) is then added, and the reaction mixture is heated to reflux for 24 hours. After cooling, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield the final compound.

-

Yield: 58%

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Chan-Lam Coupling: Formation of Carbon-Heteroatom Bonds

While less documented with this compound in the readily available literature, the Chan-Lam coupling represents a significant potential application for this reagent. This reaction allows for the formation of C-N and C-O bonds, providing access to substituted anilines and diaryl ethers, which are important pharmacophores.

General Experimental Protocol for Chan-Lam Coupling

Although specific examples with this compound are not detailed in the provided search results, a general protocol can be outlined based on established Chan-Lam coupling procedures.

-

Reaction: this compound with an amine, amide, or alcohol.

-

General Procedure: To a mixture of the amine or alcohol (1.0 equiv), this compound (1.2-2.0 equiv), and a copper(II) salt (e.g., Cu(OAc)₂, 1.0-2.0 equiv) in a suitable solvent (e.g., dichloromethane, methanol, or toluene), a base (e.g., pyridine, triethylamine, or potassium carbonate) is added. The reaction is typically stirred at room temperature and is often open to the air, as oxygen can serve as the terminal oxidant. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is filtered, and the filtrate is concentrated. The crude product is then purified by column chromatography.

Visualizing the Chan-Lam Catalytic Cycle

The following diagram depicts a plausible catalytic cycle for the Chan-Lam coupling reaction.

Figure 2: Plausible catalytic cycle for the Chan-Lam cross-coupling reaction.

Conclusion

This compound is a highly effective and strategic building block for the synthesis of substituted biaryl compounds and has significant potential for the creation of carbon-heteroatom bonds. The Suzuki-Miyaura and Chan-Lam coupling reactions provide reliable and versatile pathways to a wide range of valuable compounds that are prominent in medicinal chemistry and materials science. The protocols and data presented herein offer a guide for researchers to utilize this versatile reagent in their synthetic endeavors. Further exploration of the Chan-Lam coupling with this specific boronic acid is warranted to fully exploit its synthetic potential.

References

CAS number and safety data sheet for 3-Chloro-4-hydroxyphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, safety data, and key applications of 3-Chloro-4-hydroxyphenylboronic acid. The content is tailored for professionals in research and development, with a focus on facilitating its use in synthetic chemistry and drug discovery.

Core Data Presentation

CAS Number: 182344-13-4

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₆H₆BClO₃ |

| Molecular Weight | 172.37 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 275-280 °C |

| Boiling Point | 360.5±52.0 °C (Predicted) |

| Density | 1.55±0.1 g/cm³ (Predicted) |

| pKa | 7.93±0.10 (Predicted) |

Safety Data Sheet Summary

| Hazard Class | GHS Classification |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2A |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) |

| Hazard Statements (H-phrases) | |

| H315 | Causes skin irritation.[1] |

| H319 | Causes serious eye irritation.[1] |

| H335 | May cause respiratory irritation.[1] |

| Precautionary Statements (P-phrases) - Prevention | |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[1] |

| P264 | Wash skin thoroughly after handling.[1] |

| P271 | Use only outdoors or in a well-ventilated area.[1] |

| P280 | Wear protective gloves/ eye protection/ face protection.[1] |

| Precautionary Statements (P-phrases) - Response | |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[1] |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |

| P312 | Call a POISON CENTER/doctor if you feel unwell. |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention.[1] |

| P337 + P313 | If eye irritation persists: Get medical advice/attention.[1] |

| P362 + P364 | Take off contaminated clothing and wash it before reuse. |

| Precautionary Statements (P-phrases) - Storage | |

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[1] |

| P405 | Store locked up.[1] |

| Precautionary Statements (P-phrases) - Disposal | |

| P501 | Dispose of contents/container to an approved waste disposal plant.[1] |

Experimental Protocols

Suzuki-Miyaura Cross-Coupling Reaction

This compound is a versatile reagent in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. This reaction is widely employed in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and advanced materials.

General Protocol for the Synthesis of a Biaryl Compound:

1. Reagents and Materials:

-

Aryl halide (e.g., aryl bromide, aryl iodide) (1.0 equiv)

-

This compound (1.1-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

2. Reaction Setup:

-

To a dry round-bottom flask containing a magnetic stir bar, add the aryl halide, this compound, palladium catalyst, and base.

-

Seal the flask with a septum and purge with an inert gas for 10-15 minutes to ensure an oxygen-free atmosphere.

-

Add the anhydrous solvent via syringe.

3. Reaction Execution:

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

4. Work-up and Purification:

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Biaryl Synthesis

This diagram outlines the general laboratory workflow for the synthesis of a biaryl compound using a Suzuki-Miyaura coupling reaction.

Caption: General workflow for Suzuki-Miyaura biaryl synthesis.

References

A Technical Guide to 3-Chloro-4-hydroxyphenylboronic Acid: Commercial Availability, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-4-hydroxyphenylboronic acid (CAS No. 182344-13-4) is a versatile synthetic building block with significant applications in medicinal chemistry and materials science. Its unique electronic and structural properties make it a valuable reagent in Suzuki-Miyaura cross-coupling reactions and bioconjugation strategies. This guide provides a comprehensive overview of its commercial availability from various suppliers, detailed experimental protocols for its key applications, and relevant safety and handling information. The content is intended to equip researchers and drug development professionals with the necessary information to effectively utilize this compound in their work.

Commercial Availability and Suppliers

This compound is readily available from a range of chemical suppliers. Purity levels and available quantities vary, impacting the cost. The pinacol ester derivative (CAS No. 629658-06-6) is also commercially available and offers an alternative for specific synthetic strategies. Below is a summary of suppliers and their typical product offerings.

| Supplier | Product Name | CAS No. | Purity | Available Quantities |

| Chem-Impex | This compound | 182344-13-4 | 97-105% (titration) | Inquire for details |

| BLDpharm | (3-Chloro-4-hydroxyphenyl)boronic acid | 182344-13-4 | ≥98% | Inquire for details |

| AbacipharmTech | (3-Chloro-4-hydroxyphenyl)boronic acid | 182344-13-4 | Inquire for details | 10g, 25g |

| Fisher Scientific (TCI) | This compound (contains varying amounts of Anhydride) | 182344-13-4 | >98.0% (T) | 1g, 5g |

| Sigma-Aldrich | This compound pinacol ester | 629658-06-6 | Inquire for details | 1g |

| Santa Cruz Biotechnology | This compound, pinacol ester | 629658-06-6 | Inquire for details | Inquire for details |

Note: Pricing is subject to change and may not be publicly available. It is recommended to contact the suppliers directly for current pricing and bulk quantity availability.

Physicochemical Properties and Safety Data

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₆H₆BClO₃ |

| Molecular Weight | 172.37 g/mol [1] |

| Appearance | White to pale yellow powder[1] |

| Storage Conditions | 2-8 °C[1] |

Safety Information:

This compound and its derivatives are irritants.[2][3] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound.[2][3] Work should be conducted in a well-ventilated area or a fume hood.[2][3] For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[2][3][4]

Key Applications and Experimental Protocols

This compound is a valuable reagent in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions and for the formation of boronate esters in bioconjugation.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. This compound can be coupled with a variety of aryl or heteroaryl halides to synthesize complex biaryl structures, which are common motifs in pharmaceuticals.

Representative Experimental Protocol for Suzuki-Miyaura Coupling:

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

This compound

-

Aryl or heteroaryl halide (e.g., aryl bromide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)

-

Inert gas (e.g., nitrogen or argon)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), the palladium catalyst (1-5 mol%), and the base (2-3 equiv.).

-

Add the anhydrous solvent via syringe.

-

Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes or by using a freeze-pump-thaw method.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

-

Cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Bioconjugation

Boronic acids can form reversible covalent bonds with diols, a property that is increasingly exploited in bioconjugation to label or modify biomolecules such as proteins, glycoproteins, and nucleic acids.[5][6][7] The hydroxyl group on this compound can be further functionalized to introduce reporters (e.g., fluorophores) or other molecules of interest.

General Experimental Protocol for Bioconjugation to a Diol-Containing Biomolecule:

This protocol provides a basic framework for the conjugation of a boronic acid to a biomolecule containing 1,2- or 1,3-diols.

Materials:

-

This compound (or a functionalized derivative)

-

Diol-containing biomolecule (e.g., a glycoprotein)

-

Aqueous buffer (e.g., phosphate-buffered saline (PBS) at a slightly alkaline pH, typically 7.5-8.5)

-

Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

-

Dissolve the diol-containing biomolecule in the aqueous buffer to a desired concentration.

-

Prepare a stock solution of the this compound derivative in a water-miscible organic solvent (e.g., DMSO) to aid solubility.

-

Add the boronic acid stock solution to the biomolecule solution in a controlled manner, typically with gentle mixing. The final concentration of the organic solvent should be kept low (usually <5%) to avoid denaturation of the biomolecule.

-

Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37 °C) for a specified period (ranging from 1 to 24 hours). The reaction progress can be monitored using appropriate analytical techniques (e.g., mass spectrometry or HPLC).

-

Upon completion, remove the excess, unconjugated boronic acid using a suitable purification method such as size-exclusion chromatography, dialysis, or spin filtration.

-

Characterize the resulting bioconjugate to determine the degree of labeling and confirm the site of conjugation.

Conclusion

This compound is a commercially accessible and highly useful reagent for researchers in organic synthesis and drug development. Its utility in constructing complex molecular architectures through Suzuki-Miyaura coupling and its application in bioconjugation make it a valuable tool. The information and protocols provided in this guide are intended to facilitate the effective and safe use of this compound in a laboratory setting. Researchers are encouraged to consult the original literature for more specific applications and to optimize the provided protocols for their particular needs.

References

- 1. chemimpex.com [chemimpex.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. fishersci.com [fishersci.com]

- 4. echemi.com [echemi.com]

- 5. benchchem.com [benchchem.com]

- 6. Boron enabled bioconjugation chemistries - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS00750F [pubs.rsc.org]

- 7. pubs.rsc.org [pubs.rsc.org]

A Theoretical Investigation of the Electronic Properties of 3-Chloro-4-hydroxyphenylboronic Acid: A Methodological Whitepaper

Introduction

Substituted phenylboronic acids are a cornerstone of modern organic synthesis, most notably as key reagents in Suzuki-Miyaura cross-coupling reactions. Their utility extends into medicinal chemistry and materials science, where their electronic characteristics are pivotal. The electronic properties of molecules like 3-Chloro-4-hydroxyphenylboronic acid, such as the distribution of electron density and the energies of frontier molecular orbitals, dictate their reactivity, stability, and intermolecular interactions. Understanding these properties through theoretical studies provides invaluable insights for reaction optimization, drug design, and the development of novel materials.

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the electronic structure of these molecules with a high degree of accuracy. This whitepaper outlines the standard theoretical protocols for investigating the electronic properties of this compound, presents the expected data in a structured format, and provides visualizations of the conceptual workflows.

Theoretical Methodology

The electronic properties of substituted phenylboronic acids are typically investigated using quantum chemical calculations. Density Functional Theory (DFT) is the most common and effective method for these systems, balancing computational cost with accuracy.

A common approach involves the use of a hybrid functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) , which incorporates a portion of the exact Hartree-Fock exchange energy and has demonstrated reliability for a wide range of organic molecules.

The choice of basis set is also crucial. A Pople-style basis set like 6-311++G(d,p) is frequently employed. This basis set is extensive, including diffuse functions (++) to accurately describe anions and lone pairs, and polarization functions (d,p) to account for the non-spherical nature of electron density in bonding.

Calculations are typically performed in the gas phase to represent the intrinsic properties of the molecule, although solvent effects can be incorporated using models like the Polarizable Continuum Model (PCM).

Key Electronic Properties Investigated

Theoretical studies on molecules like this compound typically focus on several key electronic descriptors:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity.

-

HOMO: Represents the ability to donate an electron. A higher HOMO energy suggests a better electron donor.

-

LUMO: Represents the ability to accept an electron. A lower LUMO energy indicates a better electron acceptor.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. A smaller gap implies higher reactivity.

-

-

Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. It is invaluable for identifying the sites for electrophilic and nucleophilic attack.

-

Red Regions: Indicate negative electrostatic potential (electron-rich areas), which are susceptible to electrophilic attack.

-

Blue Regions: Indicate positive electrostatic potential (electron-deficient areas), which are susceptible to nucleophilic attack.

-

Green/Yellow Regions: Represent neutral or near-neutral potential.

-

-

Dipole Moment (µ): This is a measure of the overall polarity of the molecule, arising from the non-uniform distribution of charge. It influences solubility and intermolecular interactions.

Data Presentation

The quantitative data derived from computational studies are best presented in a structured table for clarity and comparative analysis. The following table is an illustrative example of how such data would be organized.

Note: The data in this table are for a similar molecule, (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, and are provided for illustrative purposes only.

| Electronic Property | Calculated Value | Unit | Significance |

| HOMO Energy | -6.98 | eV | Electron-donating ability |

| LUMO Energy | -2.11 | eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.87 | eV | Chemical reactivity and stability |

| Dipole Moment (µ) | 2.57 | Debye | Molecular polarity |

| Ionization Potential (I) | 6.98 | eV | Energy required to remove an electron |

| Electron Affinity (A) | 2.11 | eV | Energy released upon gaining an electron |

| Electronegativity (χ) | 4.545 | eV | Tendency to attract electrons |

| Chemical Hardness (η) | 2.435 | eV | Resistance to change in electron distribution |

| Chemical Softness (S) | 0.410 | eV⁻¹ | Reciprocal of hardness |

| Electrophilicity Index (ω) | 4.23 | eV | Global electrophilic nature |

Experimental Protocols (Computational)

The following outlines a typical computational workflow for determining the electronic properties of this compound.

-

Molecular Structure Construction:

-

The 3D structure of this compound is built using a molecular modeling software (e.g., GaussView, Avogadro).

-

-

Geometry Optimization:

-

The initial structure is optimized to find the lowest energy conformation.

-

Method: DFT

-

Functional: B3LYP

-

Basis Set: 6-311++G(d,p)

-

The optimization is complete when the forces on the atoms are negligible, and the structure corresponds to a minimum on the potential energy surface. This is confirmed by a frequency calculation, which should yield no imaginary frequencies.

-

-

Frequency Calculation:

-

Performed at the same level of theory as the optimization.

-

This calculation confirms that the optimized structure is a true minimum and provides thermodynamic data.

-

-

Electronic Property Calculation:

-

Using the optimized geometry, single-point energy calculations are performed to obtain the electronic properties.

-

Properties Calculated: HOMO and LUMO energies, molecular orbitals, Mulliken atomic charges, and the molecular electrostatic potential.

-

-

Data Analysis and Visualization:

-

The output files from the calculations are analyzed to extract the quantitative data.

-

Molecular orbitals (HOMO, LUMO) and the MEP map are visualized using appropriate software.

-

Mandatory Visualization

The following diagrams illustrate the molecular structure and conceptual workflows relevant to the theoretical study of this compound.

Methodological & Application

Application Notes and Protocols for 3-Chloro-4-hydroxyphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 3-Chloro-4-hydroxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex biaryl and heteroaryl structures.

Introduction to Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound (such as a boronic acid) and an organic halide or triflate. Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a diverse array of boronic acids have established it as a cornerstone in modern organic synthesis. This compound allows for the introduction of the 3-chloro-4-hydroxyphenyl moiety, a common structural motif in biologically active compounds.

Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the new carbon-carbon bond and regenerate the active palladium(0) catalyst.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols provide general procedures for the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides. Optimization of the specific catalyst, ligand, base, solvent, and temperature may be required for each unique substrate combination.

General Protocol for Coupling with Aryl/Heteroaryl Bromides and Iodides

This protocol is suitable for more reactive aryl and heteroaryl bromides and iodides.

Materials:

-

This compound

-

Aryl or heteroaryl bromide/iodide

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF, or a mixture such as Toluene/Ethanol/Water)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and reflux condenser, add the aryl/heteroaryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2-1.5 mmol, 1.2-1.5 equiv.), and the base (2.0-3.0 mmol, 2.0-3.0 equiv.).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent (5-10 mL) followed by the palladium catalyst (0.01-0.05 mmol, 1-5 mol%).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired biaryl product.

Protocol for Coupling with Aryl/Heteroaryl Chlorides

Aryl and heteroaryl chlorides are generally less reactive than their bromide and iodide counterparts and often require more active catalyst systems.

Materials:

-

This compound

-

Aryl or heteroaryl chloride

-

Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

-

Bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃)

-

Stronger base (e.g., K₃PO₄, KF)

-

Anhydrous, high-boiling point solvent (e.g., 1,4-Dioxane, Toluene)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis

Procedure:

-

Reaction Setup: In a dry Schlenk tube, combine the aryl/heteroaryl chloride (1.0 mmol, 1.0 equiv.), this compound (1.5 mmol, 1.5 equiv.), and the base (3.0 mmol, 3.0 equiv.).

-

Catalyst Preparation: In a separate vial, pre-mix the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (2-4 mol%) in a small amount of the reaction solvent under an inert atmosphere.

-

Inert Atmosphere and Addition: Evacuate and backfill the Schlenk tube containing the substrates with an inert gas (3 cycles). Add the degassed solvent (5-10 mL) followed by the prepared catalyst solution via syringe.

-

Reaction: Heat the reaction mixture to a higher temperature (typically 100-120 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Follow the same work-up and purification procedure as described in the general protocol for bromides and iodides.

Experimental Workflow

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Data Presentation

Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acids (Representative Data)

| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ (1) | PPh₃ (2) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 95 |

| 2 | 4-Chlorobenzonitrile | Phenylboronic acid | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | KF | THF | 50 | 16 | 92 |

| 3 | 1-Iodonaphthalene | 4-Hydroxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DME/H₂O | 80 | 6 | 90 |

| 4 | 2-Bromopyridine | Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 85 |

| 5 | 3-Chloropyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 110 | 24 | 78 |

Note: This table presents representative data from various literature sources for analogous reactions and is intended for illustrative purposes. Actual yields with this compound may vary.

Safety Precautions

-

Always handle organoboron reagents, palladium catalysts, and organic solvents in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Palladium catalysts can be pyrophoric. Handle with care under an inert atmosphere.

-

Consult the Safety Data Sheet (SDS) for each reagent before use.

These application notes and protocols are intended to serve as a comprehensive guide for researchers. For specific applications, further optimization of the reaction conditions is highly recommended to achieve the best possible results.

Application Notes and Protocols for 3-Chloro-4-hydroxyphenylboronic Acid in Palladium-Catalyzed Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of 3-Chloro-4-hydroxyphenylboronic acid in palladium-catalyzed cross-coupling reactions, primarily focusing on the Suzuki-Miyaura coupling. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex biaryl and heteroaryl structures. The protocols and data presented herein are compiled from established literature and are intended to serve as a foundational resource for reaction development and optimization.

Introduction

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the efficient formation of carbon-carbon bonds. The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide or triflate, is a particularly powerful tool due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of building blocks.[1][2]